molecular formula C6H12O3 B1200971 Methyl 3-hydroxypentanoate CAS No. 56009-31-5

Methyl 3-hydroxypentanoate

Cat. No.: B1200971
CAS No.: 56009-31-5
M. Wt: 132.16 g/mol
InChI Key: XHFXKKFVUDJSPJ-UHFFFAOYSA-N
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Description

Methyl 3-hydroxypentanoate: is an organic compound with the molecular formula C6H12O3. It is a methyl ester derivative of 3-hydroxypentanoic acid. This compound is often used as a building block in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

Methyl 3-hydroxypentanoate plays a significant role in biochemical reactions, particularly in the context of esterification and hydrolysis. It interacts with various enzymes, including esterases and lipases, which catalyze the hydrolysis of ester bonds. These interactions are crucial for the metabolism and breakdown of the compound within biological systems. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing its solubility and reactivity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For instance, the compound may affect the phosphorylation status of proteins, thereby altering gene expression and cellular metabolism. Studies have indicated that this compound can impact cell proliferation and differentiation, highlighting its potential role in cellular development and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity. For example, it may act as a competitive inhibitor for certain esterases, preventing the hydrolysis of other ester substrates. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or enzymes, leading to the formation of pentanoic acid and methanol. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. High doses of this compound can result in toxic or adverse effects, including disruptions in metabolic pathways and cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, including esterification and hydrolysis. It interacts with enzymes such as esterases and lipases, which catalyze the breakdown of the ester bond, resulting in the formation of pentanoic acid and methanol. The compound can also affect metabolic flux and metabolite levels by influencing the activity of key enzymes in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by its interactions with specific proteins and its solubility in different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can participate in biochemical reactions and influence cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxypentanoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxypentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxypentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-oxopentanoate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, methyl 3-hydroxypentanol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Methyl 3-oxopentanoate.

    Reduction: Methyl 3-hydroxypentanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 3-hydroxypentanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: It serves as a precursor for the synthesis of biologically active compounds and can be used in metabolic studies.

    Medicine: It is investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Comparison with Similar Compounds

    3-Hydroxypentanoic acid: The parent acid of methyl 3-hydroxypentanoate.

    Methyl 3-oxopentanoate: An oxidized derivative.

    Methyl 3-hydroxypentanol: A reduced derivative.

Uniqueness: this compound is unique due to its combination of a hydroxyl group and an ester functional group, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in organic synthesis and various scientific research applications.

Properties

IUPAC Name

methyl 3-hydroxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-5(7)4-6(8)9-2/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFXKKFVUDJSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337118
Record name Methyl 3-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56009-31-5
Record name Methyl 3-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl-3-oxo-pentanoate (31) (20 g) noyori hydrogenation with RuCl2 [(S)-BINAP] (60 mg), in methanol was added. The flask was charged with hydrogen gas (5 atm) at 100° C. The resulting suspension was vigorously stirred for 48 hours. The reaction mixture was diluted with methanol and the combined organic layers were filtered through a Celite pad. The combined organic phases were evaporated in a rotary evaporator to yield the product (S) isomer of methyl-3-hydroxy-pentanoate (32). The methyl-3-hydroxy-pentanoate (secondary alcohol-32) was protected with TBDMSCl in the presence of imidazole in dichloro methane. The reaction mixture was stirred for 24 hours at room temperature. This reaction was quenched with aqueous saturated sodium bicarbonate and extracted with dichloro methane. The combined organic phases were dried over Na2SO4 and the combined organic phases were evaporated in a rotary evaporator to yield the TBS protected product (33). A stirred solution of ester was reduced with di-isobutyl aluminum hydride in dichloro methane at −78° C. for 5 hours. This reaction mixture was quenched with saturated aqueous sodium potassium tartarate. The combined organic and aqueous layers were filtered and organic layer was separated by separating funnel. The aqueous layer was extracted with dichloro methane. The combined organic phases were dried over Na2SO4 and the combined organic phases were evaporated in a rotary evaporator to yield the product primary alcohol (34) as a pale yellow liquid. The primary alcohol was protected with methane sulfonyl chloride in the presence of TEA in dichloromethane. The reaction mixture was stirred for 4 hours at 0° C. This reaction was quenched with aqueous saturated sodium bicarbonate and extracted with dichloro methane. The combined organic phases were dried over Na2SO4 and the combined organic phases were evaporated in a rotary evaporator to yield the methane sulfonyl protected product (35). The methane sulfonyl protected primary alcohol was stirred at 70° C. with NaN3 in DMF for 16 hours. A stirred solution of TBS protected secondary alcohol. This reaction was quenched with pre cooled ice water and extracted with diethyl ether. The combined organic phases were dried over Na2SO4. The combined organic phases were evaporated in a rotary evaporator to yield the azido product as a colorless liquid (36). This was deprotected with TBAF in tetrahydrofuran at room temperature. This reaction was quenched with saturated ammonium chloride solution and extracted with diethyl ether; the combined organic phases were dried over Na2SO4 and evaporated on rotary evaporator to yield the product 1-azido-3-pentanol (36A) as a colorless liquid.
Quantity
20 g
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RuCl2
Quantity
60 mg
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reactant
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0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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